molecular formula C15H14ClNO6S2 B14206451 5-Chloro-N-[2,4-di(methanesulfonyl)phenyl]-2-hydroxybenzamide CAS No. 634186-34-8

5-Chloro-N-[2,4-di(methanesulfonyl)phenyl]-2-hydroxybenzamide

Cat. No.: B14206451
CAS No.: 634186-34-8
M. Wt: 403.9 g/mol
InChI Key: BSKQAAOGJIFFII-UHFFFAOYSA-N
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Description

5-Chloro-N-[2,4-di(methanesulfonyl)phenyl]-2-hydroxybenzamide is a chemical compound with a molecular weight of 403.8604 daltons It is a member of the benzamide class of compounds, characterized by the presence of a benzene ring attached to an amide group

Preparation Methods

The synthesis of 5-Chloro-N-[2,4-di(methanesulfonyl)phenyl]-2-hydroxybenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-hydroxybenzoic acid and 2,4-di(methanesulfonyl)aniline.

    Coupling Reaction: The starting materials undergo a coupling reaction in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired benzamide compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize by-products.

Chemical Reactions Analysis

5-Chloro-N-[2,4-di(methanesulfonyl)phenyl]-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Chloro-N-[2,4-di(methanesulfonyl)phenyl]-2-hydroxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-N-[2,4-di(methanesulfonyl)phenyl]-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

5-Chloro-N-[2,4-di(methanesulfonyl)phenyl]-2-hydroxybenzamide can be compared with other similar compounds, such as:

Properties

CAS No.

634186-34-8

Molecular Formula

C15H14ClNO6S2

Molecular Weight

403.9 g/mol

IUPAC Name

N-[2,4-bis(methylsulfonyl)phenyl]-5-chloro-2-hydroxybenzamide

InChI

InChI=1S/C15H14ClNO6S2/c1-24(20,21)10-4-5-12(14(8-10)25(2,22)23)17-15(19)11-7-9(16)3-6-13(11)18/h3-8,18H,1-2H3,(H,17,19)

InChI Key

BSKQAAOGJIFFII-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)S(=O)(=O)C

Origin of Product

United States

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